(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Scientific Research Applications
Structure-Function Relationship
- Thiazolides, including compounds similar to the one , have been investigated for their role in inducing apoptosis in colorectal tumor cells. These compounds interact with the detoxification enzyme GSTP1, which is often overexpressed in tumors, including colon carcinomas. This interaction is crucial for inducing cell death in cancer cells (Brockmann et al., 2014).
Synthetic Approaches
- Research has been conducted on the synthesis of various benzothiazole derivatives, which are structurally related to the compound . These studies focus on developing novel synthetic methods for these compounds, potentially useful in the development of new drugs (Lee et al., 1999).
Cyanide Sensors
- Certain benzothiazole derivatives have been synthesized and characterized as sensors for detecting cyanide in aqueous media. This highlights their potential application in environmental monitoring and safety (Elsafy et al., 2018).
Antimicrobial and Antiparasitic Activity
- Thiazolides, including compounds structurally similar to the queried chemical, have shown broad-spectrum activities against various pathogens, including helminths, protozoa, and enteric bacteria. Their unique mechanism of action makes them a subject of interest in antimicrobial research (Hemphill et al., 2012).
Antitumor Agents
- Research into benzothiazole derivatives has also revealed their potential as antitumor agents. These compounds have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential in cancer therapy (Yoshida et al., 2005).
Mechanism of Action
Target of Action
The primary targets of the compound (E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide are neural pathways involved in seizures . This compound demonstrates promising results as an anti-convulsant agent .
Mode of Action
This compound interacts with the neural pathways involved in seizures . This interaction is crucial for the development of targeted therapeutic interventions .
Biochemical Pathways
The compound this compound affects the neural pathways involved in seizures . The downstream effects of this interaction lead to its potential effectiveness in the treatment of resistant seizures .
Result of Action
The molecular and cellular effects of this compound’s action result in its potential effectiveness as an anti-convulsant agent . It shows potential in the treatment of resistant seizures .
Future Directions
The future directions for research on DMNTB and similar compounds could include further exploration of their potential therapeutic applications, such as their use as anti-inflammatory agents . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis process.
Properties
IUPAC Name |
3,4-difluoro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O3S/c1-19-12-5-3-9(20(22)23)7-13(12)24-15(19)18-14(21)8-2-4-10(16)11(17)6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYRUBVPVFMQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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